molecular formula C8H9NO2 B1675141 Loroquine CAS No. 27792-82-1

Loroquine

Cat. No.: B1675141
CAS No.: 27792-82-1
M. Wt: 151.16 g/mol
InChI Key: ZGJHFPBCIVRXAQ-UHFFFAOYSA-N
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Description

Loroquine is a synthetic compound primarily known for its use in the treatment and prevention of malaria It belongs to the class of 4-aminoquinoline compounds and has been extensively studied for its antimalarial properties

Mechanism of Action

Target of Action

Loroquine, also known as Chthis compound, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species .

Mode of Action

This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . It binds to and inhibits DNA and RNA polymerase, interferes with the metabolism and hemoglobin utilization by parasites, and inhibits prostaglandin effects . This compound concentrates within parasite acid vesicles and raises the internal pH, resulting in the inhibition of parasite growth .

Biochemical Pathways

The inhibition of heme polymerase leads to the accumulation of toxic heme within the Plasmodium species . This disrupts the normal biochemical pathways of the parasite, leading to its death .

Pharmacokinetics

This compound is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, this compound is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchthis compound and bisdesethylchthis compound .

Result of Action

The result of this compound’s action is the lysis of the parasite cell and ultimately parasite cell autodigestion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can interfere with its metabolism, as this compound is a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of multiple drugs . Therefore, the co-administration of other drugs metabolized by these enzymes could potentially affect the pharmacokinetics and pharmacodynamics of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loroquine is synthesized through a multi-step process. The synthesis typically begins with the preparation of 4,7-dichloroquinoline, which is then reacted with diethylamine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistent production standards.

Chemical Reactions Analysis

Types of Reactions

Loroquine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield other derivatives.

    Substitution: this compound can participate in substitution reactions, particularly involving its amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.

Scientific Research Applications

Loroquine has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new antimalarial drugs.

    Biology: this compound is studied for its effects on cellular processes and its potential to modulate immune responses.

    Medicine: Beyond malaria, this compound is explored for its potential in treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus.

    Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Hydroxychloroquine: A derivative of this compound with similar antimalarial and immunomodulatory properties.

    Amodiaquine: Another 4-aminoquinoline compound used in the treatment of malaria.

    Mefloquine: A related compound with a different mechanism of action but used for similar therapeutic purposes.

Uniqueness

This compound is unique due to its well-established safety profile and extensive history of use. Its ability to modulate immune responses makes it particularly valuable in treating autoimmune diseases, setting it apart from other antimalarial compounds.

Properties

IUPAC Name

7-(hydroxymethyl)-2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,10H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJHFPBCIVRXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182116
Record name Loroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27792-82-1
Record name Loroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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